Selonsertib

Catalog No.
S003008
CAS No.
1448428-04-3
M.F
C24H24FN7O
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selonsertib

CAS Number

1448428-04-3

Product Name

Selonsertib

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]benzamide

Molecular Formula

C24H24FN7O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33)

InChI Key

YIDDLAAKOYYGJG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F

Synonyms

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F

Description

The exact mass of the compound Selonsertib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Nonalcoholic Steatohepatitis (NASH):

  • NASH is a progressive liver disease characterized by fat accumulation, inflammation, and fibrosis.
  • Studies have shown that Selonsertib can inhibit hepatic stellate cell activation, a key driver of fibrosis in NASH.
  • Phase 3 clinical trials are ongoing to evaluate the efficacy and safety of Selonsertib in patients with NASH.

Cholestatic Liver Diseases:

  • Cholestatic liver diseases are a group of conditions that impair bile flow, leading to liver damage.
  • Selonsertib is being investigated for its potential to improve bile flow and reduce liver injury in patients with cholestatic diseases.
  • Preclinical studies have shown promising results, suggesting that Selonsertib may protect against bile duct injury and promote bile flow.

Other Liver Diseases:

  • Research is ongoing to explore the potential benefits of Selonsertib in other liver diseases, such as primary biliary cholangitis and autoimmune hepatitis.
  • The underlying mechanisms by which Selonsertib may be beneficial in these conditions are still being investigated.

Selonsertib, chemically known as C24H24FN7O, is an orally bioavailable inhibitor of apoptosis signal-regulating kinase 1 (ASK1). It is primarily developed for therapeutic applications in liver diseases, particularly those involving fibrosis and inflammation. Selonsertib acts by inhibiting the ASK1 pathway, which plays a crucial role in cellular stress responses and apoptosis. This compound has garnered attention due to its potential anti-inflammatory and antineoplastic properties, making it a candidate for treating various conditions beyond liver fibrosis, including osteoarthritis and other inflammatory disorders .

Selonsertib acts as a selective inhibitor of ASK1, a protein involved in various cellular stress response pathways []. Inhibition of ASK1 is thought to reduce inflammation, cell death, and fibrosis in the liver, potentially improving the condition of NASH patients [].

As Selonsertib is still under investigation, comprehensive safety data is not yet available. However, studies have shown no significant anti-fibrotic effects in Phase 3 trials, suggesting the drug may not be effective for its intended use []. Further research is needed to determine its safety profile and potential side effects.

That lead to its final structure. While specific synthetic routes are proprietary, it generally includes the following steps:

  • Formation of Key Intermediates: Starting materials undergo reactions such as amination and alkylation to form key intermediates.
  • Cyclization: Intermediates are subjected to cyclization reactions to create the core structure.
  • Final Modifications: Functional groups are introduced or modified to enhance bioactivity and solubility.

The detailed synthetic pathway is typically outlined in patents or proprietary research documents but remains largely undisclosed in public literature .

Selonsertib exhibits significant biological activity, particularly in inhibiting liver fibrosis. In vitro studies have demonstrated that it suppresses the activation and proliferation of hepatic stellate cells, which are key players in liver fibrogenesis. The compound induces apoptosis in these cells by increasing markers such as Annexin V and TUNEL-positive cells . Additionally, selonsertib has shown efficacy in reducing collagen deposition and extracellular matrix components associated with liver fibrosis .

In animal models, treatment with selonsertib has alleviated symptoms of liver fibrosis induced by agents like dimethylnitrosamine. The compound's ability to downregulate inflammatory pathways further supports its therapeutic potential .

Selonsertib is primarily investigated for its applications in:

  • Liver Diseases: As a treatment for liver fibrosis and non-alcoholic steatohepatitis (NASH).
  • Inflammatory Conditions: Potential use in managing conditions like osteoarthritis due to its anti-inflammatory properties .
  • Antineoplastic Therapy: Investigated for possible roles in cancer treatment by inhibiting tumor growth through apoptosis induction .

Interaction studies have focused on the pharmacokinetics and pharmacodynamics of selonsertib. It has been shown to interact with various biological pathways:

  • ASK1 Pathway: Its primary target; inhibition leads to reduced inflammation and fibrogenesis.
  • MAPK Signaling Pathway: Inhibition affects downstream signaling cascades involved in cell survival and apoptosis.
  • Drug Interactions: Studies indicate that selonsertib may interact with other medications metabolized by similar pathways, necessitating caution during co-administration .

Several compounds share structural or functional similarities with selonsertib. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
GS-1101Inhibits phosphoinositide 3-kinaseDeveloped for cancer therapy
SelinexorXPO1 inhibitorTargets nuclear export pathways
TrametinibMEK inhibitorFocused on MAPK pathway modulation

Uniqueness of Selonsertib

What sets selonsertib apart from these similar compounds is its specific targeting of ASK1, which is pivotal in mediating cellular responses to stress and inflammation. This selectivity may provide a more tailored therapeutic approach for conditions like liver fibrosis compared to broader-spectrum inhibitors .

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

445.20263658 g/mol

Monoisotopic Mass

445.20263658 g/mol

Heavy Atom Count

33

Appearance

A crystalline solid

UNII

NS3988A2TC

Drug Indication

Treatment of non-alcoholic steatohepatitis (NASH)

Wikipedia

Selonsertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1. Hepatology. 2017 Sep 11. doi: 10.1002/hep.29514. [Epub ahead of print]
The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial.
Loomba R(1), Lawitz E(2), Mantry PS(3), Jayakumar S(4), Caldwell SH(5), Arnold H(6), Diehl AM(7), Djedjos CS(8), Han L(8), Myers RP(8), Subramanian GM(8), McHutchison JG(8), Goodman ZD(9), Afdhal NH(10), Charlton MR(11); GS-US-384-1497 Investigators.
Author information:
(1)University of California at San Diego, San Diego, CA. (2)Texas Liver Institute, University of Texas Health San Antonio, San Antonio, TX. (3)The Liver Institute at Methodist Dallas, Dallas, TX. (4)University of Calgary, Calgary, AB, Canada. (5)University of Virginia, Charlottesville, VA. (6)Gastroenterology Consultants of San Antonio, San Antonio, TX. (7)Duke Clinical Research Institute, Durham, NC. (8)Gilead Sciences, Inc., Foster City, CA. (9)Inova Fairfax Hospital, Falls Church, VA. (10)Beth Israel Deaconess Medical Center, Harvard Medical School, Boston, MA. (11)Intermountain Medical Center, Salt Lake City, UT.
Inhibition of apoptosis signal-regulating kinase 1, a serine/threonine kinase, leads to improvement in inflammation and fibrosis in animal models of nonalcoholic steatohepatitis. We evaluated the safety and efficacy of selonsertib, a selective inhibitor of apoptosis signal-regulating kinase 1, alone or in combination with simtuzumab, in patients with nonalcoholic steatohepatitis and stage 2 or 3 liver fibrosis. In this multicenter phase 2 trial, 72 patients were randomized to receive 24 weeks of open-label treatment with either 6 or 18 mg of selonsertib orally once daily with or without once-weekly injections of 125 mg of simtuzumab or simtuzumab alone. The effect of treatment was assessed by paired pretreatment and posttreatment liver biopsies, magnetic resonance elastography, magnetic resonance imaging-estimated proton density fat fraction, quantitative collagen content, and noninvasive markers of liver injury. Due to the lack of effect of simtuzumab on histology or selonsertib pharmacokinetics, selonsertib groups with and without simtuzumab were pooled. After 24 weeks of treatment, the proportion of patients with a one or more stage reduction in fibrosis in the 18-mg selonsertib group was 13 of 30 (43%; 95% confidence interval, 26-63); in the 6-mg selonsertib group, 8 of 27 (30%; 95% confidence interval, 14-50); and in the simtuzumab-alone group, 2 of 10 (20%; 95% confidence interval, 3-56). Improvement in fibrosis was associated with reductions in liver stiffness on magnetic resonance elastography, collagen content and lobular inflammation on liver biopsy, as well as improvements in serum biomarkers of apoptosis and necrosis. There were no significant differences in adverse events between the treatment groups.CONCLUSION: These findings suggest that selonsertib may reduce liver fibrosis in patients with nonalcoholic steatohepatitis and stage 2-3 fibrosis. (Hepatology 2017).

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